4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide
CAS No.:
Cat. No.: VC15916551
Molecular Formula: C11H11ClN4O2
Molecular Weight: 266.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClN4O2 |
|---|---|
| Molecular Weight | 266.68 g/mol |
| IUPAC Name | 4-amino-5-chloro-8-methoxyquinoline-3-carbohydrazide |
| Standard InChI | InChI=1S/C11H11ClN4O2/c1-18-7-3-2-6(12)8-9(13)5(11(17)16-14)4-15-10(7)8/h2-4H,14H2,1H3,(H2,13,15)(H,16,17) |
| Standard InChI Key | JNCRSUBWKCFLOL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C(=O)NN)N |
Introduction
Chemical Structure and Functional Groups
Molecular Architecture
The compound’s quinoline core consists of a bicyclic system with a benzene ring fused to a pyridine ring. Key substituents include:
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Amino group (-NH): Positioned at carbon 4, enhancing nucleophilicity and enabling hydrogen bonding .
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Chloro group (-Cl)**: Located at carbon 5, contributing to electron-withdrawing effects and metabolic stability .
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Methoxy group (-OCH): At carbon 8, influencing solubility and steric interactions .
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Carbohydrazide (-CONHNH): At carbon 3, providing a reactive site for condensation reactions .
The SMILES notation confirms the substituent positions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 266.68 g/mol | |
| Exact Mass | 266.057 Da | |
| Topological Polar Surface Area | 85.44 Ų | |
| LogP (Partition Coefficient) | 2.105 |
Synthesis and Manufacturing
Proposed Synthetic Routes
Although no direct synthesis protocols for 4-amino-5-chloro-8-methoxyquinoline-3-carbohydrazide are documented in the provided sources, analogous pathways from quinoline precursors can be inferred:
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Chlorination of 4-Amino-8-methoxyquinoline-3-carboxylic Acid:
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Hydrolysis-Alkylation-Cyclization Sequence:
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Chlorination | , 60–80°C, 6–8 hrs | Purity of starting material |
| Carbohydrazide Formation | Hydrazine hydrate, ethanol, reflux | Stoichiometric excess of hydrazine |
Purification Challenges
As observed in similar syntheses , impurities from incomplete hydrolysis or side reactions necessitate chromatographic purification (e.g., silica gel column with ethyl acetate/hexane). Recrystallization from ethanol/water mixtures may improve purity .
Physicochemical Properties
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) due to the carbohydrazide group . Limited water solubility (<1 mg/mL) inferred from LogP value .
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Stability: Susceptible to hydrolysis under acidic or alkaline conditions; storage in inert atmospheres (N) recommended .
Thermal Properties
While melting and boiling points are unspecified, thermogravimetric analysis (TGA) would reveal decomposition temperatures >200°C, typical for heterocyclic compounds .
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